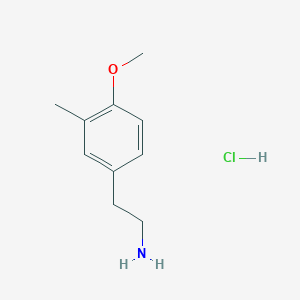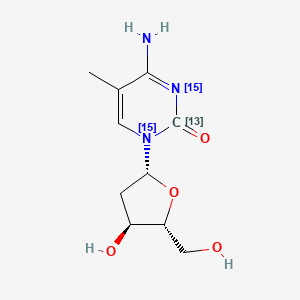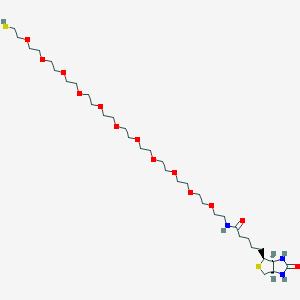
Biotin PEG Thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin PEG Thiol, also known as Biotin-PEG-SH, is a thiolated biotin polyethylene glycol derivative. It consists of a biotin molecule attached to one end of a polyethylene glycol (PEG) chain, with a free thiol group (-SH) at the other end. Biotin is a bioactive small molecule with a high affinity for avidin or streptavidin, making it useful for various bioconjugation applications .
準備方法
Synthetic Routes and Reaction Conditions
Biotin PEG Thiol is synthesized by conjugating biotin to a PEG chain through a stable amide linker. The thiol group is introduced at the other end of the PEG chain. The synthesis involves the following steps:
- Activation of biotin with a suitable coupling reagent.
- Reaction of activated biotin with PEG containing an amine group to form a stable amide bond.
- Introduction of the thiol group at the other end of the PEG chain through thiol-specific reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
Biotin PEG Thiol undergoes several types of chemical reactions, including:
Substitution Reactions: The thiol group reacts readily with thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide.
Conjugation Reactions: The thiol group can bind to gold and other noble metal surfaces with high affinity.
Common Reagents and Conditions
Maleimide: Reacts with the thiol group to form a stable thioether bond.
Haloacetyl: Reacts with the thiol group under alkaline conditions to form a stable thioether bond.
Pyridyldisulfide: Reacts with the thiol group to form a disulfide bond.
Major Products Formed
The major products formed from these reactions include biotinylated proteins, antibodies, peptides, and other materials. These products are used in various bioconjugation applications .
科学的研究の応用
Biotin PEG Thiol has a wide range of scientific research applications, including:
作用機序
Biotin PEG Thiol exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. The thiol group allows for specific conjugation to thiol-reactive groups, enabling the modification of various biomolecules and surfaces. The PEG linker provides water solubility and flexibility, enhancing the stability and functionality of the conjugated products .
類似化合物との比較
Similar Compounds
Thiol PEG Biotin (HS-PEG-Biotin): Similar to Biotin PEG Thiol, with a thiol group at one end and a biotin molecule at the other.
Carboxy-PEG12-Thiol: Contains a carboxyl and sulfhydryl group, used for surface modification.
Uniqueness
This compound is unique due to its high affinity for avidin or streptavidin, combined with the versatility of the thiol group for various conjugation reactions. The PEG linker enhances water solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C34H65N3O13S2 |
|---|---|
分子量 |
788.0 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39)/t30-,31-,33-/m0/s1 |
InChIキー |
NUQCLJAPLBLADY-PHDGFQFKSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
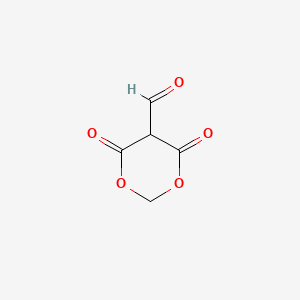
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
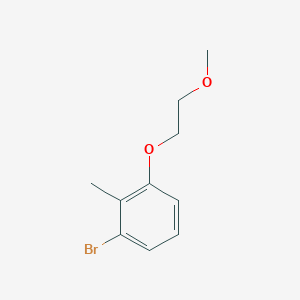
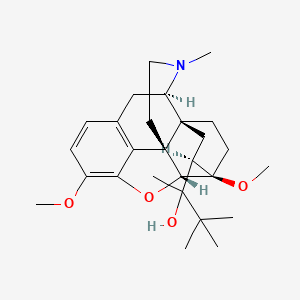
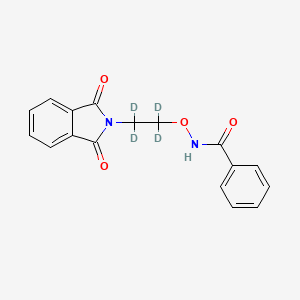
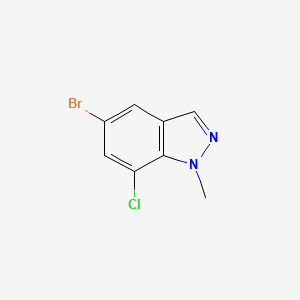
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

